Regioisomeric Differentiation: 2-Pyrrolidin-1-YL vs. 4-Pyrrolidin-1-YL Butyric Acid Hydrochloride
The positional substitution of the pyrrolidine ring at the 2-position of the butyric acid chain (C2) creates a distinct structural and electronic environment compared to its regioisomer, 4-(pyrrolidin-1-yl)butanoic acid hydrochloride (substituted at C4). The exact mass of the target 2-substituted hydrochloride salt is 193.0869564 Da, compared to an identical exact mass for the 4-substituted analog [1]. However, the difference in substitution pattern alters the molecule's topology and potential interaction profile. While direct biological data for the 2-substituted compound is limited, research on 3-aryl(pyrrolidin-1-yl)butanoic acids as αvβ6 integrin inhibitors demonstrates that the specific point of attachment on the butyric acid scaffold is a critical determinant of biological activity and target engagement [2].
| Evidence Dimension | Regioisomeric Structure and Exact Mass |
|---|---|
| Target Compound Data | C8H16ClNO2; Exact Mass: 193.0869564 Da (hydrochloride salt) |
| Comparator Or Baseline | 4-(Pyrrolidin-1-yl)butanoic acid hydrochloride; Exact Mass: 193.0869564 Da |
| Quantified Difference | Identical exact mass but distinct 2- vs. 4-substitution pattern |
| Conditions | Computational analysis and synthetic chemistry context |
Why This Matters
For synthetic chemists and medicinal chemists, the substitution position dictates the compound's reactivity and its potential as a building block for creating distinct SAR series, making regioisomers non-interchangeable.
- [1] PubChem. (2026). Compound Summary for CID 46736562: 2-Pyrrolidin-1-YL-butyric acid hydrochloride. National Library of Medicine. View Source
- [2] Anderson, N. A., et al. (2018). Discovery of (S)-3-(3-(3,5-Dimethyl-1H-pyrazol-1-yl)phenyl)-4-((R)-3-(2-(5,6,7,8-tetrahydro-1,8-naphthyridin-2-yl)ethyl)pyrrolidin-1-yl)butanoic Acid, a Nonpeptidic αvβ6 Integrin Inhibitor. Journal of Medicinal Chemistry, 61(23), 10678-10693. View Source
